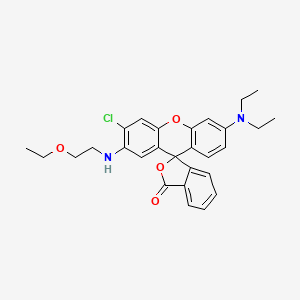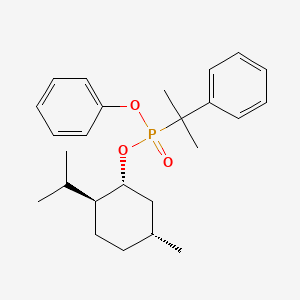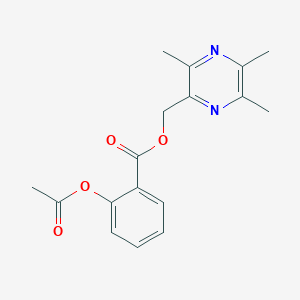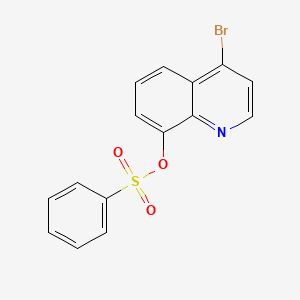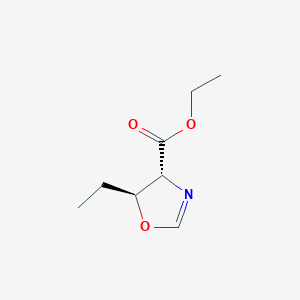
(E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one is an organic compound that features a furan ring and a triphenylphosphoranylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one typically involves the reaction of a furan derivative with a triphenylphosphoranylidene precursor. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Specific details of the reaction conditions, such as temperature, solvent, and reaction time, would depend on the exact synthetic route chosen.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring and the triphenylphosphoranylidene group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction type. For example, oxidation might yield a furan derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, similar compounds have been studied for their potential biological activities. These could include antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one would depend on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In potential biological applications, it would interact with molecular targets such as enzymes or receptors, though specific pathways would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and triphenylphosphoranylidene-containing molecules. Examples might include:
- (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-ol
- (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-thione
Properties
Molecular Formula |
C26H21O2P |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(E)-4-(furan-2-yl)-1-(triphenyl-λ5-phosphanylidene)but-3-en-2-one |
InChI |
InChI=1S/C26H21O2P/c27-22(18-19-23-11-10-20-28-23)21-29(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-21H/b19-18+ |
InChI Key |
OKCXQYHUUSZDIP-VHEBQXMUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(=CC(=O)/C=C/C2=CC=CO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)C=CC2=CC=CO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15211956.png)
![3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B15211968.png)
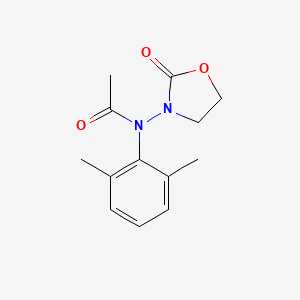
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B15211981.png)

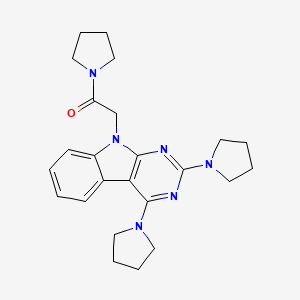
![Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]-](/img/structure/B15211999.png)
